Cilutazoline
Overview
Description
Cilostazol is a quinolone derivative primarily used to treat intermittent claudication due to peripheral vascular disease . It improves walking distance by promoting vasodilation and antiplatelet activity with inhibition of phosphodiesterase III and subsequent increases in available cAMP .
Molecular Structure Analysis
Cilostazol has a molecular formula of C14H18N2O . It belongs to the class of compounds known as quinolones .
Chemical Reactions Analysis
Cilostazol is a phosphodiesterase III (PDE3) inhibitor . PDE3s are enzymes that utilize a catalytic core to hydrolyze cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) .
Physical And Chemical Properties Analysis
Cilostazol has a molecular formula of C14H18N2O . More detailed physical and chemical properties might be available in databases like PubChem .
Scientific Research Applications
Prevention of Hemorrhagic Transformation in Cerebral Ischemia : Cilostazol, as a phosphodiesterase-III inhibitor, has been found to prevent hemorrhagic transformation induced by focal cerebral ischemia in mice treated with tissue plasminogen activator (tPA) (Ishiguro et al., 2010).
Dilation of Cerebral Arteries : This drug dilates large cerebral arteries in humans without significantly altering regional cerebral blood flow, highlighting its potential in cerebrovascular regulation (Birk et al., 2004).
Improvement in Cognitive Function and Protection Against Brain Damage : Cilostazol has shown effectiveness in improving spatial learning memory and protecting against white matter damage in a chronic cerebral hypoperfusion rat model (Watanabe et al., 2006).
Management of Intermittent Claudication and Peripheral Vascular Diseases : It has been observed to improve walking distances in patients with intermittent claudication and favorably modify plasma lipoproteins (Elam et al., 1998).
Anti-inflammatory and Neuroprotective Effects : The drug exhibits anti-inflammatory properties in microglial cells and may play a role in neuroprotection (Jung et al., 2010).
Potential in Atherosclerosis Prevention : Cilostazol may prevent the initiation and progression of atherosclerosis by interfering with the proliferation of arterial smooth muscle cells (Takahashi et al., 1992).
Hepatoprotective Properties : The drug has shown potential in improving hepatic functions and reducing fibrosis in animal models of liver damage (Abdel kawy, 2015).
Effectiveness in Secondary Stroke Prevention : Cilostazol appears effective for long-term secondary stroke prevention without increasing hemorrhage risk (McHutchison et al., 2020).
Gastroprotective Effects : It has exhibited gastroprotective effects potentially due to its antioxidant and anti-inflammatory properties (Rashad et al., 2019).
Platelet Inhibition and Vasodilation : As an antiplatelet/antithrombotic agent, Cilostazol inhibits platelet activation, increases vasodilation, and may improve peripheral blood flow (Ikeda, 1999).
properties
IUPAC Name |
2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-2-5-12(11-3-4-11)13(8-10)17-9-14-15-6-7-16-14/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFSSNDOOJCPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)OCC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869436 | |
Record name | Cilutazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cilutazoline | |
CAS RN |
104902-08-1 | |
Record name | Cilutazoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104902081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilutazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILUTAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL910H358R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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